3-Carbamothioylbenzoic acid
Description
3-Carbamothioylbenzoic acid (CAS: Not explicitly provided in evidence) is a benzoic acid derivative featuring a carbamothioyl (-NHCOS-) functional group at the third position of the aromatic ring. The carbamothioyl group’s sulfur atom enhances nucleophilicity and may confer unique binding properties in biological or material science contexts.
Properties
IUPAC Name |
3-carbamothioylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4H,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHKKSMYDIEQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with thiourea under acidic conditions. The reaction typically proceeds as follows:
- Benzoic acid is dissolved in a suitable solvent such as ethanol.
- Thiourea is added to the solution.
- The mixture is heated under reflux conditions for several hours.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
- Continuous mixing of benzoic acid and thiourea in a solvent.
- Heating the mixture in a flow reactor.
- Continuous extraction and purification of the product.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety undergoes reactions typical of carboxylic acids, including:
a. Formation of Acid Chlorides
Reaction with thionyl chloride () or phosphorus pentachloride () converts the carboxylic acid to the corresponding acid chloride. This is a common step in activating the carboxyl group for subsequent nucleophilic acyl substitution .
b. Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., ) to form esters. This reaction follows the Fischer esterification mechanism .
c. Amide Formation
Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide), the carboxylic acid can be converted into amides by reacting with amines. This avoids deprotonation issues caused by basic amines .
Reactions Involving the Carbamothioyl Group
The carbamothioyl group (-S-C(=NH)-O-) participates in nucleophilic substitution and amidation reactions:
a. Nucleophilic Substitution
The carbamothioyl group reacts with nucleophiles (e.g., amines, alcohols) to form thiocarbamates or ureas. For example, reaction with an amine (e.g., ) yields a substituted thiourea .
b. Amidation
The carbamothioyl group can undergo amidation with alcohols or thiols, forming derivatives such as thiocarbamates. This reaction is analogous to carbamate formation but involves sulfur nucleophiles .
Electrophilic Aromatic Substitution
The electron-withdrawing carboxylic acid and carbamothioyl groups direct incoming electrophiles to the meta position relative to the carboxylic acid. For example:
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Nitration : Nitration with in yields a nitro-substituted derivative at the meta position .
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Halogenation : Chlorination or bromination in the presence of or produces meta-halo derivatives .
Optimization of Reaction Conditions
Experimental factors such as temperature, solvent, and catalyst concentration critically influence reaction efficiency. For example:
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DoE (Design of Experiments) : Systematic optimization of reaction parameters (e.g., reagent ratios, pH) can enhance yields and selectivity, as demonstrated in analogous systems .
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Catalysis : Acid catalysts (e.g., ) or coupling agents (e.g., DCC) accelerate reactions like esterification or amide formation .
Table 1: Key Reactions of 3-Carbamothioylbenzoic Acid
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acid Chloride Formation | or | Acid Chloride |
| Esterification | Alcohol + | Carboxylic Acid Ester |
| Amide Formation | DCC + Amine | Amide Derivative |
| Thiocarbamate Formation | Amine or Thiol | Thiocarbamate/Urea |
| Nitration | , | Meta-Nitrobenzoic Acid Derivative |
Table 2: Reaction Mechanism Highlights
| Step | Description |
|---|---|
| Protonation | Activation of carbonyl group via acid catalyst |
| Nucleophilic Attack | Alcohol/amine attacks protonated carbonyl carbonyl carbon |
| Leaving Group Departure | Water or chloride ion departs, forming ester/amide |
| Deprotonation | Restoration of protonation state in acidic/basic conditions |
Scientific Research Applications
Analgesic Properties
Research indicates that 3-Carbamothioylbenzoic acid derivatives have been explored for their analgesic effects. These compounds are being investigated as potential lead compounds in drug development for pain management. They are designed to act as dual-acting ligands that release hydrogen sulfide (H2S) while antagonizing sigma-1 receptors, which is crucial for pain modulation .
Case Study:
A study demonstrated that the administration of this compound resulted in significant reductions in mechanical hypersensitivity in animal models. The compound exhibited a more potent analgesic effect compared to traditional sigma-1 receptor antagonists, suggesting its potential as a new pain relief option .
| Compound | ED50 (mg/kg) | Effectiveness |
|---|---|---|
| This compound | 6.12 ± 0.34 | High potency analgesia |
| Sigma-1 antagonist BD-1063 | 10.31 ± 0.49 | Moderate potency |
Antinociceptive Effects
The antinociceptive effects of this compound have been studied extensively, indicating its role in reducing pain sensitivity through various mechanisms, including central sensitization modulation .
Agricultural Chemistry Applications
In agricultural chemistry, this compound has been explored for its potential as a bioactive agent against pests and diseases affecting crops. Its thioamide structure may confer specific biological activities that can be leveraged to develop novel agrochemicals.
Potential Uses:
- Pesticide Development: Investigations into the compound's efficacy against specific agricultural pests.
- Plant Growth Regulation: Studies on how the compound influences plant growth and resistance mechanisms.
Mechanism of Action
The mechanism by which 3-carbamothioylbenzoic acid exerts its effects involves the inhibition of protein synthesis in bacteria. The compound binds to the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . This mechanism is similar to that of other antimicrobial agents that target the ribosome.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
Key Observations :
- Carbamothioyl vs. Carbamoyl : The sulfur in carbamothioyl (vs. oxygen in carbamoyl) increases polarizability and may enhance metal-binding capacity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3-Carbamoyl-5-nitrobenzoic acid) reduce solubility in organic solvents, while electron-donating groups (e.g., methoxy in 3-Methoxybenzoic acid) increase hydrophobicity .
Physical Properties
Key Observations :
- Solubility Trends: Carbamothioyl/carbamoyl derivatives exhibit poor solubility in non-polar solvents (e.g., CHCl₃, MeOH) due to hydrogen-bonding capacity and rigidity .
- Impact of Nitro Groups : The nitro group in 3-Carbamoyl-5-nitrobenzoic acid further reduces solubility compared to unsubstituted analogs .
Chemical Reactivity and Stability
Biological Activity
3-Carbamothioylbenzoic acid is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₉NO₂S
- Molecular Weight : 185.23 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Sigma Receptor Interaction : The compound has been shown to interact with sigma receptors (σ1 and σ2), which are implicated in various physiological processes including pain modulation and neuroprotection. Studies report that it has a Ki value of 156 nM for σ1 receptors, indicating a moderate affinity .
- Hydrogen Sulfide (H₂S) Release : This compound is also noted for its ability to release hydrogen sulfide, a gasotransmitter involved in numerous biological functions such as vasodilation and anti-inflammatory responses. The release of H₂S can modulate inflammatory processes and pain perception .
Antinociceptive Effects
The antinociceptive properties of this compound have been evaluated using various pain models. In one study, the compound demonstrated significant pain relief in capsaicin-induced mechanical hypersensitivity models in mice, suggesting its potential application in treating inflammatory pain conditions .
Anti-inflammatory Properties
The ability of this compound to release H₂S is linked to its anti-inflammatory effects. H₂S has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, thereby reducing inflammation in various experimental models .
Case Studies and Research Findings
- Study on Pain Models :
- Inflammation Study :
Data Table of Biological Activity
Q & A
Q. How can researchers resolve contradictions in adsorption efficiency data for this compound in environmental remediation studies?
- Methodological Answer : Analyze clustered data (e.g., batch adsorption experiments with varying pH, temperature, or adsorbent types) using mixed-effects models to account for nested variables. For instance, discrepancies in metal ion adsorption capacity may arise from pH-dependent protonation of the carbamothioyl group .
- Case Study : A 2020 study on cobalt adsorption noted 35% variance in efficiency due to competing ions; hierarchical modeling clarified confounding factors .
Q. What strategies improve the stability of this compound under physiological conditions for drug delivery applications?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Formulate with cyclodextrins or lipid nanoparticles to shield the thiourea moiety from hydrolysis. Structural analogs like 3-aminobenzoic acid derivatives show enhanced stability when methylated at the thioamide position .
Q. How do crystallographic variations in this compound derivatives affect bioactivity?
- Methodological Answer : Perform single-crystal X-ray diffraction to correlate dihedral angles (e.g., between the benzene ring and carbamothioyl group) with bioactivity. For example, a 2014 study found that planar conformations enhance antimicrobial activity by facilitating membrane penetration .
Q. What computational tools predict feasible synthetic routes for novel this compound analogs?
- Methodological Answer : Use retrosynthesis software (e.g., Pistachio, Reaxys) with template relevance algorithms to prioritize routes. For instance, AI-driven platforms suggest one-step thiourea functionalization of 3-nitrobenzoic acid followed by reduction .
Data and Safety Compliance
Q. How should researchers design studies to comply with safety regulations for this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315: skin irritation). Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves). Document risk assessments using tools like COSHH Essentials for laboratory-scale synthesis .
Q. What statistical methods address variability in bioassay results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
